N-(1,3-benzothiazol-2-yl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide
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Overview
Description
N-(1,3-benzothiazol-2-yl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide is a synthetic compound that has garnered interest in the scientific community due to its potential applications in various fields, including medicinal chemistry and material science. This compound is characterized by its unique structure, which includes a benzo[d]thiazole moiety, a fluorophenyl group, and an imidazo[2,1-b]thiazole core.
Mechanism of Action
Target of Action
Similar compounds have been found to targetPantothenate synthetase of Mycobacterium tuberculosis .
Mode of Action
Based on the structure and activity of similar compounds, it is likely that it interacts with its target protein, leading to changes in the protein’s function .
Biochemical Pathways
Given its potential target, it may interfere with the synthesis of pantothenate, a key component of coenzyme a, which is essential for various metabolic processes .
Pharmacokinetics
In silico admet prediction has been performed for similar compounds .
Result of Action
Similar compounds have shown significant activity against mycobacterium tuberculosis, suggesting that they may inhibit the growth of this bacterium .
Biochemical Analysis
Biochemical Properties
The compound N-(benzo[d]thiazol-2-yl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide has been found to interact with various enzymes and proteins . These interactions play a crucial role in its biochemical reactions .
Cellular Effects
N-(benzo[d]thiazol-2-yl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide has shown to influence cell function . It impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of N-(benzo[d]thiazol-2-yl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time, the effects of N-(benzo[d]thiazol-2-yl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide in laboratory settings have been observed . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of N-(benzo[d]thiazol-2-yl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
N-(benzo[d]thiazol-2-yl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide is involved in certain metabolic pathways . This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of N-(benzo[d]thiazol-2-yl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide within cells and tissues involve interactions with transporters or binding proteins . It also includes any effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
The synthesis of N-(1,3-benzothiazol-2-yl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide typically involves multiple steps, starting with the preparation of the benzo[d]thiazole and imidazo[2,1-b]thiazole intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in the synthesis include piperazine and various triazoles . The reaction conditions often involve the use of solvents such as methanol and HEPES buffer solution .
Chemical Reactions Analysis
N-(1,3-benzothiazol-2-yl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Halogenation and nitration are common substitution reactions that this compound can undergo, often using reagents like bromine or nitric acid.
The major products formed from these reactions depend on the specific functional groups targeted during the reaction process .
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Its potential as a therapeutic agent for treating bacterial infections is being explored.
Comparison with Similar Compounds
N-(1,3-benzothiazol-2-yl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide can be compared with other similar compounds, such as:
Benzo[d]imidazo[2,1-b]thiazole derivatives: These compounds share a similar core structure but differ in their substituents, which can affect their biological activity and chemical properties.
Fluorophenyl-imidazo derivatives: These compounds also contain a fluorophenyl group but may have different core structures, leading to variations in their applications and effectiveness.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
N-(1,3-benzothiazol-2-yl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide is a synthetic compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological evaluation, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by its complex structure which includes:
- A benzothiazole moiety
- An imidazo[2,1-b]thiazole core
- A 4-fluorophenyl substituent
This unique combination of functional groups contributes to its diverse biological activities.
Synthesis
The synthesis of this compound typically involves multiple steps:
- Preparation of intermediates from benzothiazole and imidazo[2,1-b]thiazole.
- Coupling reactions under controlled conditions to form the final product.
- Use of reagents such as piperazine and various triazoles during the synthesis process.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance:
- Certain derivatives have shown IC50 values against Mycobacterium tuberculosis with effective concentrations as low as 2.32 μM .
- A series of related compounds demonstrated significant activity against various strains of bacteria and fungi.
Antitumor Activity
The compound has been evaluated for its antitumor potential:
- In vitro studies revealed that it can inhibit the growth of cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer) with varying degrees of potency .
- The structure–activity relationship (SAR) studies suggest that modifications in the substituents can enhance or diminish its antitumor efficacy.
Inhibition of Enzymatic Activity
This compound has also been studied for its ability to inhibit specific enzymes:
- It acts as an inhibitor of the EGFR kinase , with some derivatives showing IC50 values comparable to established inhibitors like gefitinib .
Table 1: Summary of Biological Activities
Compound Name | Target | Activity | IC50 (μM) |
---|---|---|---|
IT10 | Mtb | Antimicrobial | 2.32 |
D04 | EGFR | Antitumor | 55.0 |
D08 | EGFR | Antitumor | 88.3 |
D09 | EGFR | Antitumor | 100.0 |
These findings illustrate the compound's broad spectrum of biological activity and highlight its potential as a lead compound in drug development.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11FN4OS2/c20-12-7-5-11(6-8-12)14-9-24-15(10-26-19(24)22-14)17(25)23-18-21-13-3-1-2-4-16(13)27-18/h1-10H,(H,21,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMIAZIYNPQPQNU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)C3=CSC4=NC(=CN34)C5=CC=C(C=C5)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11FN4OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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